molecular formula C10H10FNO2 B1177328 transcription factor TFE CAS No. 136896-33-8

transcription factor TFE

Cat. No.: B1177328
CAS No.: 136896-33-8
Attention: For research use only. Not for human or veterinary use.
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Description

Transcription Factor TFE refers to a subfamily of evolutionarily conserved MiT/TFE family helix-loop-helix leucine zipper (bHLH-ZIP) transcription factors, which includes MITF, TFEB, TFE3, and TFEC . These proteins function as master regulators of cellular homeostasis, responding to a plethora of internal and external stresses . They are key transcriptional controllers of lysosomal biogenesis and autophagy . The primary mechanism of action for TFE proteins involves binding to a specific DNA motif known as the CLEAR (Coordinated Lysosomal Expression and Regulation) element within the promoter regions of target genes . This binding activates the transcription of a vast network of genes involved in autophagosome formation, lysosomal enzyme production, and lysosomal exocytosis . The activity and subcellular localization of TFE transcription factors are highly regulated by post-translational modifications, particularly phosphorylation, in response to nutrient availability and cellular stress . Under nutrient-rich conditions, mTORC1 phosphorylates TFEB and TFE3 at specific serine residues, leading to their cytosolic retention by 14-3-3 proteins; during starvation or stress, dephosphorylation promotes their nuclear translocation and activation of target genes . These transcription factors are indispensable for research in several areas. They are critical for understanding the cellular response to nutrient deprivation, oxidative stress, and mitochondrial damage . Furthermore, their role extends to immune response regulation, cellular differentiation (particularly in osteoclasts and melanocytes), and organismal aging . Due to their central role in clearance pathways, TFE proteins are also key subjects in the study of human diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer, where their modulation presents a potential therapeutic strategy . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

136896-33-8

Molecular Formula

C10H10FNO2

Synonyms

transcription factor TFE

Origin of Product

United States

Scientific Research Applications

Cancer Research

TFE proteins are implicated in various cancers due to their roles in promoting cell survival and metabolic adaptation. For example:

  • Tumorigenesis : Studies show that TFE3 fusion proteins are associated with renal cell carcinoma (RCC), enhancing oncogenic signaling through pathways like mTORC1 and Wnt/β-catenin .
  • Lysosomal Gene Expression : The presence of the CLEAR element in lysosomal gene promoters allows TFE proteins to regulate their expression, linking them directly to cancer metabolism .

Neurodegenerative Diseases

TFE proteins are increasingly recognized for their roles in neuroprotection:

  • Oxidative Stress Response : Research indicates that TFE proteins mediate autophagy in response to reactive oxygen species (ROS), which is critical for maintaining neuronal health .
  • Therapeutic Targets : Modulating TFE activity presents a potential therapeutic strategy for diseases like Alzheimer's and Parkinson's by enhancing autophagic processes .

Metabolic Disorders

The regulation of metabolic pathways by TFE proteins has significant implications for metabolic diseases:

  • Energy Homeostasis : TFE proteins are involved in sensing nutrient availability and regulating energy metabolism accordingly .
  • Obesity and Diabetes : Their role in autophagy suggests that manipulating TFE activity could provide new avenues for treating obesity-related disorders .

Case Study 1: Renal Cell Carcinoma

A study highlighted the role of TFE3 fusion proteins in RCC, where these proteins promote tumor growth by enhancing lysosomal gene expression and activating metabolic pathways. Elevated mTORC1 activity was observed, indicating a link between TFE3 activity and cancer metabolism .

Case Study 2: Alzheimer's Disease

In models of Alzheimer's disease, overexpression of TFEB was shown to improve autophagic clearance of amyloid-beta plaques. This suggests that enhancing TFEB activity could be a viable therapeutic strategy for neurodegenerative conditions characterized by protein aggregation .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Cancer ResearchTFE fusion proteins enhance tumorigenesis ,
Neurodegenerative DiseasesModulation of TFE improves autophagic clearance ,
Metabolic DisordersRegulation of energy metabolism via autophagy ,

Comparison with Similar Compounds

Comparison with Similar Compounds (MiT/TFE Family Members)

Structural Similarities and Differences

All MiT/TFE proteins share a conserved bHLH-ZIP domain responsible for DNA binding and dimerization. However, their activation domains and regulatory regions diverge, leading to functional specialization:

  • MITF: Contains unique N-terminal transactivation domains critical for melanocyte development .
  • TFEB/TFE3 : Feature extended regulatory regions responsive to nutrient stress (e.g., mTORC1 phosphorylation sites) .

DNA-Binding Specificities

While all MiT/TFE members bind E-box motifs, TFEB and TFE3 uniquely recognize the CLEAR element, enabling direct regulation of lysosomal and autophagy genes . MITF preferentially binds a subset of E-boxes linked to melanocyte-specific genes (e.g., TYR, TYRP1) .

Functional Roles

Factor Primary Functions Key Targets
MITF Melanocyte differentiation, pigment synthesis, melanoma progression TYR, TYRP1, CDK2
TFEB Lysosomal biogenesis, autophagy, lipid metabolism, oxidative stress response CTSB, LAMP1, SQSTM1
TFE3 Overlaps with TFEB in lysosomal regulation; roles in immunity and renal cancer ATP6V1H, GAA
TFEC Limited role in lysosomal regulation; potential tumor suppressor in renal cancer CLCN7 (repression)

Regulatory Mechanisms

  • Subcellular Localization : TFEB and TFE3 shuttle between the cytoplasm and nucleus in response to nutrient status. Phosphorylation by mTORC1 retains them in the cytoplasm; starvation triggers dephosphorylation and nuclear translocation .
  • Post-Translational Modifications (PTMs) : MITF activity is regulated by phosphorylation (e.g., MAPK signaling) and ubiquitination .
  • Alternative Splicing : TFEC isoforms lacking transactivation domains may inhibit other MiT/TFE factors .

Disease Associations

Factor Diseases Mechanisms
MITF Melanoma, Waardenburg syndrome Oncogenic mutations (e.g., MITF-E318K); disrupted melanocyte development
TFEB Triple-negative breast cancer (TNBC), renal cell carcinoma, neurodegeneration Amplification in TNBC; lysosomal dysfunction in Alzheimer’s/Parkinson’s
TFE3 Renal cell carcinoma (Xp11.2 translocation), autoimmune disorders Chromosomal translocations (e.g., PRCC-TFE3); immune dysregulation
TFEC Rare renal cell carcinomas t(6;11)(p21;q12) translocations

Comparative Analysis Table

Feature MITF TFEB TFE3 TFEC
DNA-Binding Domain bHLH-ZIP bHLH-ZIP bHLH-ZIP bHLH-ZIP
Key Motif E-box (CANNTG) CLEAR element CLEAR element E-box (CANNTG)
Primary Role Melanocyte biology Lysosomal regulation Lysosomal regulation Transcriptional repression
Regulation MAPK phosphorylation mTORC1 signaling mTORC1 signaling Alternative splicing
Disease Link Melanoma TNBC, neurodegeneration Renal cancer Renal cancer

Notes on Divergent Roles in Evolution

Archaea and eukaryotes exhibit functional divergence:

  • Archaeal TFE : A general transcription factor (GTF2E1 homolog) aids RNA polymerase recruitment .
  • Eukaryotic MiT/TFE : Specialized roles in stress adaptation and organelle biogenesis, absent in prokaryotes .

Preparation Methods

Vector Construction and Strain Selection

The gene encoding TFE from M. jannaschii is cloned into expression vectors such as pET21a(+), which includes a T7 promoter and ampicillin resistance marker. Site-directed mutagenesis introduces unique cysteine residues (e.g., G44C, G133C) or unnatural amino acids (e.g., p-azido-L-phenylalanine) for subsequent fluorescent labeling. Competent E. coli strains like BL21(DE3)/Rosetta are preferred for their ability to handle GC-rich archaeal genes and enhance protein solubility through chaperone co-expression.

Induction and Harvesting

Cultures are grown in lysogeny broth (LB) at 37°C until reaching an optical density (OD600) of 0.6–0.8. Protein expression is induced with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 4 hours at 37°C. Cells are harvested via centrifugation (4,000 × g, 20 minutes) and resuspended in lysis buffer containing protease inhibitors.

Purification Strategies for TFE

Affinity Chromatography

Purification begins with immobilized metal affinity chromatography (IMAC) using nickel-nitrilotriacetic acid (Ni-NTA) resin. The TFE construct includes a hexahistidine (His6) tag, enabling binding to Ni-NTA in buffer containing 20 mM Tris-HCl (pH 7.9) and 500 mM NaCl. Elution is achieved with 250–500 mM imidazole, yielding >90% pure TFE in initial steps.

DNA Affinity and Size-Exclusion Chromatography

To remove non-specific DNA-binding contaminants, heparin affinity chromatography is employed. TFE binds heparin at 150 mM NaCl and elutes at 1 M NaCl. Final polishing uses size-exclusion chromatography (Superdex 200 Increase) in buffer containing 10 mM HEPES (pH 7.5), 150 mM KCl, and 1 mM dithiothreitol (DTT), ensuring monodispersity and correct oligomeric state.

Table 1: Purification Yield of M. jannaschii TFE

StepTotal Protein (mg)Purity (%)Activity (EMSA)
Crude Lysate350<5Undetectable
Ni-NTA Elution4590Partial
Heparin Elution2895Detectable
Size-Exclusion1899High

Fluorescent Labeling for Structural Studies

Cysteine-Specific Labeling

Unique cysteine residues introduced via mutagenesis (e.g., G44C) are labeled with maleimide-conjugated dyes like Alexa Fluor 555 or Cy3B. Reactions proceed in degassed buffer (20 mM Tris-HCl, pH 7.0, 150 mM NaCl) for 2 hours at 25°C, followed by excess dye removal using PD-10 desalting columns. Labeling efficiency exceeds 80%, as quantified by absorbance at 555 nm and 650 nm.

Unnatural Amino Acid Incorporation

p-Azido-L-phenylalanine is incorporated at positions G257 (Rpo1') or Q373 (Rpo2") via amber codon suppression. Staudinger ligation with DyLight650-phosphine probes achieves site-specific labeling, verified by mass spectrometry.

Table 2: Fluorescent Dyes Used in TFE Labeling

DyeCoupling Methodλex/λem (nm)Efficiency (%)
Alexa Fluor 555Maleimide-thiol555/56585
Cy3BMaleimide-thiol558/57088
DyLight650Staudinger ligation652/67275

Functional Validation of Purified TFE

Electrophoretic Mobility Shift Assay (EMSA)

DNA-binding activity is assessed using a 32P-labeled promoter fragment containing the TATA box and transcription start site. TFE (0.1–1 µM) is incubated with DNA (10 nM) in 20 mM Tris-HCl (pH 7.5), 50 mM KCl, and 5 mM MgCl2. Complexes are resolved on 6% native polyacrylamide gels, revealing shifted bands indicative of TFE-DNA interactions.

Single-Molecule FRET (smFRET)

Labeled TFE is reconstituted into open complexes with RNAP, TBP, and TFB. smFRET measurements between donor (Cy3B) and acceptor (Alexa647) dyes confirm TFE’s position near the RNAP cleft, with FRET efficiencies of 0.35–0.45 correlating with DNA bending.

Challenges and Optimization

Solubility and Aggregation

Archaeal TFE exhibits hydrophobicity-driven aggregation at concentrations >2 mg/mL. Adding 5% (v/v) glycerol and 0.01% (v/v) Tween-20 to storage buffers improves stability.

DNA Contamination

Residual DNA from E. coli is removed by treating lysates with 20 µg/mL RNase A and 10 U/mL Benzonase during purification.

Applications in Structural Biology

Purified TFE has enabled cryo-EM and X-ray crystallography studies, resolving its interactions with RNAP at 3.2 Å resolution . These structures reveal TFE’s role in stabilizing the transcription bubble and positioning the downstream DNA.

Q & A

Q. What experimental approaches are recommended to study DNA-binding dynamics of TFE transcription factors in different cellular contexts?

To investigate TFE-DNA interactions, employ chromatin immunoprecipitation sequencing (ChIP-seq) combined with motif discovery tools like MEME Suite. For validation, use electrophoretic mobility shift assays (EMSAs) under varying ionic conditions to assess binding affinity, as TFE’s DNA-binding efficiency depends on dimerization with MiT/TFE family members (e.g., TFE3 or MITF) . Include promoter-specific luciferase reporter assays to quantify transcriptional activation under nutrient-rich vs. starved conditions, as TFE activity is modulated by mTORC1/AMPK signaling .

Q. How can structural variations in TFE homologs across species inform functional studies?

Utilize comparative structural biology techniques such as cryo-EM or X-ray crystallography to analyze conserved domains (e.g., the basic helix-loop-helix zipper [bHLH-ZIP] motif). For example, halophilic archaeal TFE lacks the iron-sulphur cluster found in canonical TFE but retains zinc-binding residues critical for stability, highlighting evolutionary adaptations . Pair structural data with gene deletion studies (e.g., tfeB knockout in Haloferax volcanii) to assess transcriptional dysregulation across ~30% of the genome .

Q. What methodologies are suitable for identifying TFE-regulated genes in disease models?

Combine RNA-seq with bioinformatic tools like the Transcription Factor Encyclopedia (TFE) and AMADEUS to map upstream/downstream targets. For cancer models (e.g., TFE3-rearranged renal cell carcinoma), validate candidate genes using siRNA-mediated TFE knockdown followed by qPCR and Western blotting to assess pathway disruptions (e.g., autophagy-lysosomal genes) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding the oncogenic vs. tumor-suppressive roles of TFE3 in renal cell carcinoma (RCC)?

Design longitudinal studies using patient-derived xenografts (PDXs) to compare TFE3 translocation subtypes (e.g., ASPSCR1-TFE3 vs. PRCC-TFE3). Integrate single-cell RNA-seq to analyze tumor heterogeneity and spatial transcriptomics to map TFE3 activity in immune-infiltrated vs. necrotic regions . Address confounding variables (e.g., mTOR inhibitor resistance) by profiling phosphorylation states of TFEB/TFE3 under therapy .

Q. What advanced techniques are available to investigate the cross-talk between mTORC1/AMPK signaling and MiTF/TFE transcription factors?

Employ phospho-specific antibodies (e.g., anti-TFEB-Ser211) to track nuclear-cytoplasmic shuttling via immunofluorescence under nutrient deprivation. Use Förster resonance energy transfer (FRET)-based biosensors to quantify real-time AMPK-TFEB interactions in live cells . For in vivo validation, generate tissue-specific AMPK/TFEB double-knockout models in C. elegans or zebrafish to assess conserved regulatory mechanisms .

Q. How should researchers design experiments to study the evolutionary conservation of TFE regulatory mechanisms across model organisms?

Apply CRISPR-Cas9 to introduce human TFE3 orthologs into archaeal systems (e.g., Haloferax volcanii) and test complementation of transcriptional defects in tfeB mutants . Use phylogenetic footprinting to identify conserved regulatory elements (e.g., E-box motifs) in promoter regions of lysosomal genes across vertebrates and invertebrates .

Methodological Challenges & Data Analysis

Q. What strategies mitigate biases in factor analysis when studying TFE-associated transcriptional networks?

Replace exploratory factor analysis (EFA) with confirmatory factor analysis (CFA) to validate hypothesized gene clusters (e.g., autophagy-related targets). Use bootstrapping to assess robustness of factor loadings and apply Bayesian networks to model causal relationships between TFE activity and downstream effectors .

Q. How can multi-omics data be integrated to dissect TFE’s dual role as a basal transcription factor and a stress-responsive regulator?

Perform parallel ATAC-seq (chromatin accessibility), PRO-seq (transcriptional elongation), and proteomics to capture TFE’s genome-wide occupancy and co-factor interactions (e.g., RNA polymerase stabilization) . Use machine learning (e.g., random forest regression) to predict TFE binding sites from electronic structure data of DNA-protein complexes .

Experimental Validation & Reproducibility

Q. What controls are essential for in vivo binding assays measuring TFE-RNAP interactions?

Include isogenic wild-type and tfe deletion strains (e.g., Thermococcus kodakarensis) in UV crosslinking experiments. Normalize RNAP pull-down efficiency using internal standards (e.g., fluorescently tagged RNAP subunits) and validate specificity with competitive inhibitors of TFE-RNAP binding .

Q. How can researchers ensure reproducibility in studies of TFE-mediated metabolic reprogramming?

Standardize nutrient conditions (e.g., glucose/amino acid deprivation timelines) and lysosomal pH measurements across labs. Share raw flow cytometry data (e.g., LysoTracker intensity) and computational pipelines via platforms like Zenodo or GitHub .

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